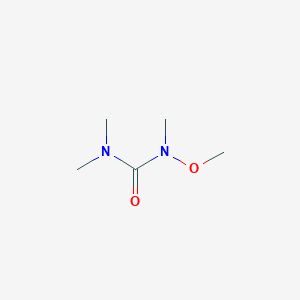

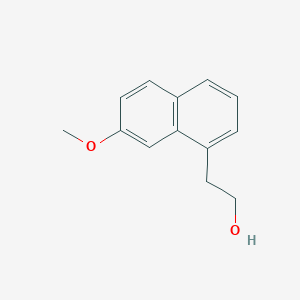

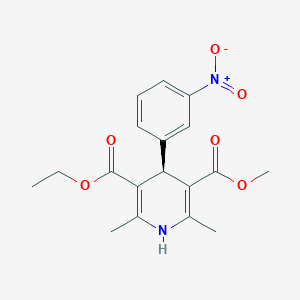

![molecular formula C21H21NO3S B045575 6-[(4,4-二甲基-1-氧化-3,4-二氢-2H-噻吩-6-基)乙炔基]烟酸乙酯 CAS No. 864841-56-5](/img/structure/B45575.png)

6-[(4,4-二甲基-1-氧化-3,4-二氢-2H-噻吩-6-基)乙炔基]烟酸乙酯

描述

Synthesis Analysis

The synthesis of related ethyl nicotinate derivatives often involves intricate reaction mechanisms. For instance, the synthesis of novel ethyl nicotinate derivatives has been reported through various organic synthesis techniques, indicating a broad methodological framework for creating compounds with similar backbones (Zhou et al., 2008). These methodologies could potentially be adapted for the synthesis of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate, highlighting the versatility and creativity required in organic synthesis.

Molecular Structure Analysis

Molecular structure analysis of ethyl nicotinate derivatives reveals significant insights into their chemical behavior. For instance, studies have shown that even slight variations in molecular structure can lead to significant differences in crystal structures and, by extension, physical and chemical properties (Cobo et al., 2008). This underscores the importance of detailed molecular structure analysis in understanding the properties and potential applications of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate.

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate are diverse. For example, ethyl nicotinate itself has been found to be a potent attractant for certain insects, indicating its potential utility in agricultural applications (Penman et al., 1982). This suggests that derivatives of ethyl nicotinate, including the compound , could possess unique chemical properties worthy of exploration.

Physical Properties Analysis

The physical properties of ethyl nicotinate derivatives can be quite varied and are closely tied to their molecular structures. For instance, the crystal structure and hydrogen bonding patterns can significantly influence the melting points, solubility, and other physical characteristics of these compounds (Cobo et al., 2008). Understanding the physical properties of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate is crucial for its potential application in various fields.

Chemical Properties Analysis

The chemical properties of ethyl nicotinate and its derivatives are determined by their functional groups and overall molecular architecture. These properties include reactivity with other chemical species, stability under various conditions, and the ability to undergo specific chemical transformations. The synthesis and structural characterisation of impurities in related compounds, as seen in the optimization of synthetic procedures, offer valuable lessons in controlling and harnessing the chemical properties of such complex molecules (Brenna et al., 2008).

科学研究应用

有机化学中的合成和应用:

- 2-氨基-4,6-二(三氟甲基)烟酸乙酯用作合成 3-吡啶基-5,7-二(三氟甲基)-1,8-萘啶-2(1H)酮的中间体 (Eichler, Rooney, & Williams, 1976).

- 一项研究开发了一种使用 3-氰基吡啶酮合成烷基取代的烟酸乙酯的方法 (Paine, 1987).

- 合成了 5-氰基-6-羟基-2-甲基-4-(1-萘基)-烟酸乙酯,展示了一种新颖的反应机理 (Zhou et al., 2008).

生物和制药应用:

- 结构相似的 C-4 取代的 3,4-二氢嘧啶酮显示出作为钙通道阻滞剂的潜力,在高血压和肾毒性中具有治疗应用 (Singh et al., 2009).

- 类似化合物(如 (1,2-二氢-吡啶并[3,4-b]嘧啶-7-基)氨基甲酸乙酯)的改变显着影响白血病细胞的细胞毒性和有丝分裂抑制 (Temple et al., 1991).

农业应用:

- 已发现烟酸乙酯能有效吸引桃子和杏子中的黑蓟马 (Penman et al., 1982).

化学分析和质量控制:

- 开发了 UHPLC 方法来准确定量他扎罗汀及其相关物质,确保外用制剂的快速产品开发和安全性。该方法有可能应用于类似化合物 (Nagulakonda et al., 2019).

属性

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSYAJPOMFRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

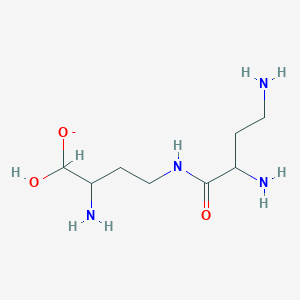

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

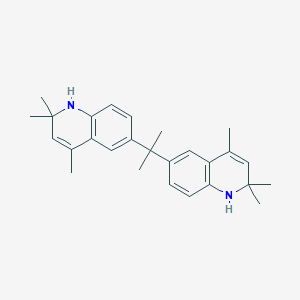

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

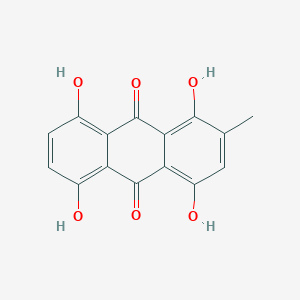

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)